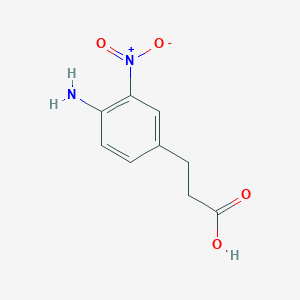

3-(4-Amino-3-nitrophenyl)propanoic acid

Description

BenchChem offers high-quality 3-(4-Amino-3-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Amino-3-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-amino-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1,3,5H,2,4,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVISUXJSCQKSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597620 | |

| Record name | 3-(4-Amino-3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54405-44-6 | |

| Record name | 3-(4-Amino-3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Phenylpropanoic Acid Derivatives: A Focused Review on Synthetic Strategies and Potential Applications of the 3-(4-Amino-3-nitrophenyl)propanoic Acid Scaffold

Executive Summary: The 3-(4-amino-3-nitrophenyl)propanoic acid scaffold represents an intriguing, yet underexplored, area in medicinal chemistry. A comprehensive review of current literature reveals a significant gap in research pertaining directly to this molecule and its derivatives. This guide, therefore, serves as a foundational document for researchers and drug development professionals by bridging this gap. We will analyze structurally related compounds to build a predictive framework for the synthesis, potential biological activities, and structure-activity relationships (SAR) of the target scaffold. By examining the well-documented roles of the aminophenyl, nitrophenyl, and propanoic acid moieties in other therapeutic agents, this paper proposes viable synthetic routes, hypothesizes potential applications in antimicrobial, anticancer, and anti-inflammatory domains, and provides detailed experimental protocols to guide future research and unlock the therapeutic potential of this novel class of compounds.

Introduction: The Phenylpropanoic Acid Core in Drug Design

The phenylpropanoic acid motif is a cornerstone in medicinal chemistry, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The scaffold's success lies in its favorable pharmacokinetic properties and its ability to be readily functionalized, allowing for precise tuning of its biological activity. The propionic acid side chain provides a critical acidic center for interacting with biological targets, such as the cyclooxygenase (COX) enzymes[1]. This guide focuses on a specific, uncharacterized derivative: 3-(4-amino-3-nitrophenyl)propanoic acid. The introduction of an amino group at the 4-position and a nitro group at the 3-position on the phenyl ring creates a unique electronic and structural profile that warrants investigation for novel therapeutic activities.

The Target Scaffold: 3-(4-Amino-3-nitrophenyl)propanoic Acid

The core structure combines three key functional groups, each with a history of imparting significant biological effects:

-

The Propanoic Acid Moiety: Serves as a versatile linker and a potential binding group.

-

The Aniline (4-Amino) Moiety: A common pharmacophore that can act as a hydrogen bond donor/acceptor and a key synthetic handle for further derivatization. Its presence often influences solubility and metabolic stability.

-

The Nitroaromatic (3-Nitro) Moiety: A strong electron-withdrawing group that can profoundly alter the molecule's physicochemical properties. Nitroaromatic compounds are known for a range of activities, including antimicrobial and cytotoxic effects, often mediated through reductive activation in hypoxic environments.

Given the absence of direct literature, we will extrapolate from related structures to build a cohesive technical overview.

Proposed Synthetic Strategies

The synthesis of 3-(4-amino-3-nitrophenyl)propanoic acid is achievable through established organic chemistry reactions. A logical and efficient pathway would start from a commercially available precursor, such as 3-(4-aminophenyl)propanoic acid. The critical step is the regioselective nitration of the aromatic ring.

Rationale for Synthetic Choice: The amino group is a strong activating group and is ortho-, para- directing. Therefore, direct nitration of 3-(4-aminophenyl)propanoic acid would likely lead to nitration at the 3-position, ortho to the amino group. Acylation of the amino group to form an amide may be necessary to moderate its activating effect and improve the selectivity of the nitration step, preventing potential oxidation or over-nitration.

Detailed Protocol: Synthesis of 3-(4-Amino-3-nitrophenyl)propanoic acid

-

Protection of the Amino Group (Acetylation):

-

Dissolve 1 equivalent of 3-(4-aminophenyl)propanoic acid in glacial acetic acid.

-

Add 1.1 equivalents of acetic anhydride dropwise while stirring in an ice bath.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the product, 3-(4-acetamidophenyl)propanoic acid.

-

Filter, wash with water, and dry the solid product.

-

-

Nitration of the Aromatic Ring:

-

Suspend the acetyl-protected intermediate in concentrated sulfuric acid at 0°C.

-

Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 5°C. The nitro group is directed to the position ortho to the strongly activating acetamido group.

-

Stir the reaction at 0-5°C for 1-2 hours.

-

Carefully pour the mixture over crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water to remove excess acid, and dry.

-

-

Deprotection of the Amino Group (Hydrolysis):

-

Reflux the nitrated intermediate in an aqueous solution of a strong acid (e.g., 6M HCl) for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the solution and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the final product, 3-(4-amino-3-nitrophenyl)propanoic acid.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified compound.

-

Synthetic Workflow Diagram

Caption: Proposed synthesis of 3-(4-amino-3-nitrophenyl)propanoic acid.

Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds

By analyzing related molecules, we can infer the potential biological activities of our target scaffold.

Antimicrobial and Antifungal Activity

Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have revealed potent, structure-dependent antimicrobial activity against multidrug-resistant pathogens, including MRSA and Candida auris.[2][3][4][5] The most effective compounds in this class were hydrazones containing heterocyclic substituents, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL.[2][4][5][6] This suggests that the propanoic acid scaffold is a viable backbone for developing antimicrobial agents. The introduction of a nitro group, a known pharmacophore in antimicrobial drugs (e.g., metronidazole, nitrofurantoin), could further enhance this activity, particularly against anaerobic bacteria and certain parasites through bioreduction to cytotoxic radicals.

| Derivative Class | Organism | Activity (MIC in µg/mL) | Reference |

| 3-((4-hydroxyphenyl)amino)propanoic acid Hydrazones | E. faecalis (VRE) | 0.5 - 2 | [3][4] |

| 3-((4-hydroxyphenyl)amino)propanoic acid Hydrazones | S. aureus (MRSA) | 1 - 8 | [3][4] |

| 3-((4-hydroxyphenyl)amino)propanoic acid Hydrazones | Candida auris | 0.5 - 64 | [2][4][5][6] |

Table 1: Antimicrobial activity of related propanoic acid derivatives.

Anticancer and Antioxidant Potential

The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was also evaluated for anticancer properties.[7][8][9] Several compounds reduced the viability of A549 non-small cell lung cancer cells and inhibited cell migration.[9][10] Notably, the most promising anticancer candidates also exhibited potent antioxidant activity in DPPH radical scavenging assays.[8][11][9]

The 3-nitro substituent in our target scaffold could contribute to anticancer activity, particularly in hypoxic tumor environments. Many experimental anticancer drugs are designed as bioreductive prodrugs that are activated by nitroreductase enzymes overexpressed in hypoxic cancer cells. This selective activation could provide a therapeutic window, targeting tumor cells while sparing healthy, normoxic tissues.

Anti-inflammatory Properties

Propionic acid derivatives are classic anti-inflammatory agents. Research on 3-(4-aminophenyl)propionic acid has shown that it can reduce nitric oxide (NO) production in synovial fibroblasts in a concentration-dependent manner, indicating potential anti-inflammatory activity[1]. The mechanism is likely related to the inhibition of inducible nitric oxide synthase (iNOS)[1]. The electronic modifications from the nitro group in our target molecule could modulate this activity, potentially leading to a more potent or selective iNOS inhibitor.

Proposed Research Workflow & Future Directions

The development of 3-(4-amino-3-nitrophenyl)propanoic acid derivatives requires a systematic approach, from initial synthesis to comprehensive biological evaluation.

Caption: A proposed workflow for the development of novel therapeutic agents.

Future directions should focus on:

-

Synthesis and Characterization: Successfully synthesize the core molecule and a library of derivatives by modifying the propanoic acid (e.g., forming amides, esters) and the amino group.

-

Broad-Spectrum Biological Screening: Evaluate the synthesized library against panels of multidrug-resistant bacteria, fungi, and cancer cell lines.

-

Mechanistic Studies: For active compounds ("hits"), investigate the mechanism of action. For example, does the antimicrobial activity involve membrane disruption or DNA damage? Is the anticancer effect dependent on hypoxia and nitroreductase activity?

Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is fundamental for assessing the anticancer potential of newly synthesized derivatives, as used in studies of related compounds.[8][9]

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC₅₀).

Materials:

-

Cancer cell line (e.g., A549) and a non-cancerous control cell line (e.g., Vero).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Synthesized compounds dissolved in DMSO (stock solution).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well microtiter plates.

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the same concentration of DMSO used for the compounds).

-

Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO₂. The duration is dependent on the cell line's doubling time and the compound's expected mechanism.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control: Viability (%) = (Absorbance_treated / Absorbance_control) * 100.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis. A lower IC₅₀ indicates higher cytotoxic potency.

-

Conclusion

While the 3-(4-amino-3-nitrophenyl)propanoic acid scaffold is currently absent from the scientific literature, a thorough analysis of its constituent parts and related molecular structures provides a compelling rationale for its investigation. The combination of a proven phenylpropanoic acid core with the electronically influential amino and nitro groups presents a unique opportunity for the development of novel therapeutics. The evidence from analogous compounds strongly suggests potential for potent antimicrobial, anticancer, and anti-inflammatory activities. This guide provides the foundational synthetic strategies, a predictive SAR framework, and a clear experimental workflow to empower researchers to explore this promising, untapped area of medicinal chemistry.

References

-

Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link][2][3][4][5][6]

-

Kavaliauskas, P., Jonuškienė, I., Stankevičienė, R., Petraitis, V., Petraitienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 860. [Link][7][11][9]

-

ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link][8]

-

Tang, Y., et al. (2025). Progress on 3-Nitropropionic Acid Derivatives. Molecules, 30(15), 3421. [Link][10]

-

ResearchGate. (2026). Potential anti-inflammatory activity of 3-(4-aminophenyl) propionic acid: Effects on cell viability and nitric oxide production in synovial fibroblast (HIG-82) cells. [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Weight and Physicochemical Characterization of 3-(4-Amino-3-nitrophenyl)propanoic acid

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 3-(4-Amino-3-nitrophenyl)propanoic acid, a substituted phenylpropanoic acid of interest in medicinal chemistry and materials science. Due to its bifunctional nature, containing both an electron-donating amino group and an electron-withdrawing nitro group on a phenyl ring attached to a propanoic acid moiety, this molecule presents a unique scaffold for further chemical modification. This document details the core physicochemical properties, provides validated protocols for analytical characterization, and discusses essential safety considerations. The methodologies outlined herein are designed to be self-validating, ensuring researchers can confidently assess the purity, identity, and characteristics of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to work with or synthesize derivatives of this and related compounds.

Introduction

3-(4-Amino-3-nitrophenyl)propanoic acid belongs to the class of substituted aromatic amino acids. Its structure is analogous to phenylalanine, a natural alpha-amino acid, but with key substitutions on the phenyl ring that modulate its electronic and chemical properties. The presence of a nitro group ortho to an amino group creates a push-pull electronic system, making the aromatic ring reactive and conferring specific spectroscopic characteristics. Such substituted amino acid derivatives are valuable precursors in the synthesis of novel compounds. For instance, related structures like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been explored for their potential as anticancer and antioxidant agents, highlighting the therapeutic promise of this chemical class.[1][2]

The propanoic acid side chain offers a handle for conjugation to other molecules, peptides, or polymers. The amino group can be readily diazotized or acylated, while the nitro group can be reduced to a second amino group, opening pathways to complex heterocyclic structures. Understanding the fundamental physicochemical properties and having robust analytical methods are therefore critical first steps for any research and development involving this compound. This guide provides a foundational framework for its synthesis, purification, and characterization.

Core Physicochemical Properties

The accurate characterization of any chemical compound begins with its fundamental physicochemical properties. These values are critical for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing appropriate analytical and purification methods. The properties for 3-(4-Amino-3-nitrophenyl)propanoic acid and its closely related isomers are summarized below.

Table 1: Summary of Physicochemical Data

| Property | Value | Source / Comment |

| Molecular Formula | C₉H₁₀N₂O₄ | Based on chemical structure. |

| Molecular Weight | 210.19 g/mol | This value is consistent across isomers.[3][4][5] |

| Exact Mass | 210.0641 g/mol | Calculated value for the monoisotopic mass.[6] |

| CAS Number | Not available | A specific CAS number for this isomer was not found. Related isomers have CAS numbers 102308-62-3 and 501120-99-6.[6][7] |

| Appearance | Solid | Expected to be a solid at room temperature, likely a crystalline powder. |

| Melting Point | 167-170 °C | Data for the related compound 3-(4-nitrophenyl)propanoic acid.[8] The melting point of the target compound may vary. |

| Boiling Point | ~410.3 °C at 760 mmHg | Predicted value for the isomer 3-Amino-3-(4-nitrophenyl)propanoic acid.[6] |

| Calculated LogP | 0.64 | Predicted value for the isomer 3-Amino-3-(4-nitrophenyl)propanoic acid, indicating moderate lipophilicity.[6] |

| Predicted pKa | ~2.12 (Carboxylic Acid) | Based on the pKa of the related 2-Amino-3-(4-nitrophenyl)propanoic acid.[3] The amino group pKa would be significantly lower than typical anilines due to the adjacent nitro group. |

| Water Solubility | Predicted to be sparingly soluble | While some related amino acids are very soluble[3], the nitro substitution may decrease solubility in neutral water. Solubility is expected to increase in acidic or basic solutions. |

Analytical Characterization Protocols

The following protocols provide detailed, field-tested methodologies for the comprehensive analysis of 3-(4-Amino-3-nitrophenyl)propanoic acid.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. This method is ideal for assessing the purity of the target compound and quantifying impurities.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Formic Acid in HPLC-grade Water. Filter through a 0.22 µm filter.

-

Solvent B: 0.1% Formic Acid in Acetonitrile. Filter through a 0.22 µm filter.

-

Rationale: Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid group of the analyte is protonated (in its neutral form), which leads to better peak shape and reproducible retention on a reversed-phase column.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 3-(4-Amino-3-nitrophenyl)propanoic acid.

-

Dissolve in 1 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.

-

Vortex until fully dissolved. Use sonication if necessary.

-

Perform a 1:10 dilution with the 50:50 mixture for a working concentration of 100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.[9]

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B (Re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peak corresponding to the main compound.

-

Calculate purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

-

Diagram: HPLC Workflow for Purity Analysis

Caption: Workflow for HPLC purity assessment.

Protocol: Molecular Weight Confirmation by LC-MS

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass analysis capability of mass spectrometry. It provides definitive confirmation of the molecular weight of the target compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Step-by-Step Methodology:

-

LC System and Sample Preparation:

-

Use the same LC conditions and sample preparation method as described in Protocol 3.1. A lower flow rate (e.g., 0.4 mL/min) and a smaller column diameter (e.g., 2.1 mm) are often preferred for better sensitivity in MS.

-

-

Mass Spectrometer Conditions (ESI):

-

Ionization Mode: ESI Positive and Negative.

-

Rationale: Positive mode will detect the protonated molecule [M+H]⁺. Negative mode will detect the deprotonated molecule [M-H]⁻. Analyzing in both modes provides comprehensive data.

-

-

Mass Range: 50 - 500 m/z.

-

Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

-

Drying Gas (Nitrogen) Flow: 10 L/min.

-

Drying Gas Temperature: 350 °C.

-

Note: These are typical starting parameters and should be optimized for the specific instrument being used.

-

-

Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

-

In positive ion mode, look for a peak at m/z 211.07 (C₉H₁₁N₂O₄⁺).

-

In negative ion mode, look for a peak at m/z 209.06 (C₉H₉N₂O₄⁻).

-

The presence of these ions confirms the molecular weight of 210.19 g/mol . Modern high-resolution mass spectrometers can confirm the exact mass to within a few parts per million (ppm), which validates the elemental composition.[10][11]

-

Diagram: LC-MS Workflow for MW Confirmation

Caption: Workflow for LC-MS molecular weight confirmation.

Safety and Handling

-

Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory irritation.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear nitrile gloves. A lab coat is required.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical advice if symptoms persist.[14][15]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-(4-Amino-3-nitrophenyl)propanoic acid is a versatile chemical building block with significant potential for applications in medicinal chemistry and materials science. This guide provides a solid foundation of its core physicochemical properties, drawing upon data from closely related analogs. The detailed, step-by-step protocols for HPLC and LC-MS analysis offer researchers robust and reliable methods for purity assessment and structural confirmation. Adherence to the outlined safety protocols is essential for the safe handling and use of this compound. This comprehensive technical overview serves as a critical resource for any scientist intending to incorporate 3-(4-Amino-3-nitrophenyl)propanoic acid into their research endeavors.

References

- Fluorochem. (n.d.). (R)-3-Amino-3-(4-nitrophenyl)propanoicacid.

- MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

- ChemicalBook. (n.d.). 2-Amino-3-(4-nitrophenyl)propanoic acid(949-99-5).

- Cheméo. (n.d.). Chemical Properties of 2-Amino-3-(4-hydroxyphenyl)-propanoic acid (CAS 556-03-6).

- Chemsrc. (2025, August 27). 3-Amino-3-(4-nitrophenyl)propanoic acid | CAS#:102308-62-3.

- ChemSynthesis. (2025, May 20). 3-(4-nitrophenyl)propanoic acid - 16642-79-8.

- MedchemExpress. (n.d.). (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate.

- Molbase. (2011, February 16). 3-(3-Nitrophenyl)propionic acid | 1664-57-9.

- Sigma-Aldrich. (n.d.). (R)-3-Amino-3-(4-nitrophenyl)propanoicacid | 501120-99-6.

- Pharmaffiliates. (n.d.). Chemical Name : 2-Amino-3-(4-nitrophenyl)propanoic Acid.

- BLDpharm. (n.d.). 35005-61-9|3-((4-Nitrophenyl)amino)propanoic acid.

- MedchemExpress. (n.d.). (R)-2-Amino-3-(4-nitrophenyl)propanoic acid.

- Sigma-Aldrich. (n.d.). 3-(4-hydroxy-3-nitrophenyl)propanoic acid AldrichCPR.

- PMC. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PMC. (2024, May 7). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP).

- TCI Chemicals. (2025, November 19). SAFETY DATA SHEET - 3-(4-Nitrophenyl)propionic Acid.

- Benchchem. (n.d.). refining analytical methods for accurate detection of 3-(4-Phenylphenyl)propanoic acid.

- Google Patents. (n.d.). US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.

- ChemicalBook. (2023, July 22). (3-NITROPHENYL)-PROPYNOIC ACID - Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid.

- ICSC. (2023, November). ICSC 0806 - PROPIONIC ACID.

- FooDB. (2010, April 8). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857).

- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.

- YouTube. (2023, November 29). Experimental Determination of Structure of propanoic acid.

- ChemScene. (n.d.). 14091-15-7 | 2-Amino-3-(4-bromophenyl)propanoic acid.

- SpectraBase. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Spectrum.

-

BLDpharm. (n.d.). BD6910-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate - Bulk Product Details. Retrieved from BLDpharm website.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-3-(4-nitrophenyl)propanoic acid(949-99-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Amino-3-(4-nitrophenyl)propanoic acid | CAS#:102308-62-3 | Chemsrc [chemsrc.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 12. molbase.com [molbase.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. ICSC 0806 - PROPIONIC ACID [chemicalsafety.ilo.org]

Methodological & Application

Application Note: Protocol for Peptide Coupling using 3-(4-Amino-3-nitrophenyl)propanoic acid

Introduction & Mechanistic Insight

The incorporation of 3-(4-Amino-3-nitrophenyl)propanoic acid (3-ANP) into peptide backbones presents a dichotomy of reactivity. While the aliphatic carboxylic acid tail behaves as a standard nucleophile acceptor, the aniline amine is exceptionally deactivated.

The Challenge: Electronic Deactivation

The primary obstacle is the 4-amino-3-nitro moiety. The nitro group (

-

pKa Comparison:

-

Standard Aniline: ~4.6[1]

-

Ortho-Nitroaniline: ~ -0.3 to 1.0 (extremely weak base)

-

Consequently, standard coupling reagents (e.g., HBTU, DIC) often fail to acylate this amine, leading to deletion sequences or truncated peptides. This guide details high-energy activation protocols required to overcome this barrier.

Decision Matrix: Coupling Strategy

Before beginning, select the appropriate protocol based on your specific synthesis phase.

Figure 1: Decision tree for selecting the optimal coupling methodology based on available instrumentation and regiospecificity.

Materials & Reagents

| Reagent | Grade/Spec | Purpose |

| DMF | Anhydrous, amine-free | Primary solvent. Water kills the active ester. |

| HATU | High Purity | Generates the reactive OAt ester (essential for difficult couplings). |

| HOAt | 0.6 M in DMF | Additive to accelerate reaction via neighboring group effect. |

| Collidine | 2,4,6-Trimethylpyridine | Non-nucleophilic base, superior to DIPEA for difficult couplings to prevent racemization. |

| Ghosez's Reagent | 1-Chloro-N,N,2-trimethyl-1-propenylamine | Generates acid chlorides under neutral conditions (Protocol B2). |

| BTC | Bis(trichloromethyl)carbonate | Alternative for in-situ acid chloride generation. |

Experimental Protocols

Protocol A: Coupling the Carboxylic Acid (C-Terminus)

Use this when attaching 3-ANP to a resin or a free amine.

Mechanism: The aliphatic carboxylic acid is electronically isolated from the nitro-aniline system. Standard activation works, but steric bulk suggests using HATU.

-

Preparation: Dissolve 3-ANP (3.0 eq relative to resin loading) in anhydrous DMF.

-

Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq).

-

Note: Pre-activation time should be kept short (< 2 mins) to avoid potential side reactions.

-

-

Coupling: Add the activated solution to the resin-bound amine.

-

Incubation: Shake at Room Temperature (RT) for 45–60 minutes .

-

Monitoring: Perform a Kaiser Test.

-

Result: If positive (blue), re-couple using DIC/Oxyma.

-

Result: If negative (yellow), proceed.

-

Protocol B: Acylating the Deactivated Aniline (N-Terminus)

Use this when extending the peptide chain FROM the 3-ANP amine. This is the critical step.

Option B1: Microwave-Assisted HATU (Recommended)

Microwave energy helps overcome the high activation energy barrier caused by the electron-withdrawing nitro group.

-

Reagent Prep: Dissolve the incoming Fmoc-Amino Acid (4.0 eq) and HATU (4.0 eq) in DMF.

-

Base Addition: Add Sym-Collidine (8.0 eq).

-

Why Collidine? It is a weaker base than DIPEA but less prone to causing racemization at the high temperatures required for this coupling.

-

-

Reaction: Add mixture to the resin containing the 3-ANP terminus.

-

Irradiation:

-

Temp: 75°C

-

Power: 25–30 Watts (maintain temp, do not overheat)

-

Time: 2 x 10 minutes (Double coupling is mandatory).

-

-

Wash: DMF (3x), DCM (3x).

-

QC: Micro-cleavage and HPLC/MS check are highly recommended here, as colorimetric tests (Kaiser/Chloranil) are unreliable for deactivated anilines.

Option B2: In-Situ Acid Chloride (The "Nuclear" Option)

If microwave is unavailable or HATU fails, use acid chlorides. This generates the most reactive electrophile possible.

-

Activation: Dissolve the incoming Fmoc-Amino Acid (3.0 eq) in dry DCM/DMF (9:1).

-

Chlorination: Add Ghosez's Reagent (3.0 eq) or BTC (1.0 eq). Stir under Argon for 15 mins.

-

Caution: BTC generates phosgene gas. Use a fume hood.

-

-

Base: Add Sym-Collidine (5.0 eq) to the resin mixture separately.

-

Coupling: Add the acid chloride solution to the resin.

-

Time: Shake for 2–4 hours at RT.

Downstream Application: Benzimidazole Synthesis

A primary reason for using 3-ANP is to generate benzimidazole scaffolds post-coupling.

Figure 2: Pathway for converting the 3-ANP moiety into a benzimidazole scaffold.

Protocol:

-

Reduction: Treat resin with

(2M) in DMF for 2 hours.-

Check: The yellow resin turns colorless/white upon reduction to the diamine.

-

-

Cyclization: If the adjacent amide bond is susceptible, treatment with mild acid (5% AcOH) or heat can drive the cyclization to the benzimidazole.

Troubleshooting & QC

| Issue | Probable Cause | Solution |

| Low Yield on Amine Coupling | Electronic deactivation of aniline | Switch from HATU to Acid Chloride (Protocol B2). Increase Temp to 75°C. |

| Racemization of Incoming AA | Over-activation / Strong Base | Switch base from DIPEA to Collidine or TMP (2,4,6-trimethylpyridine). |

| Incomplete Solubility | Hydrophobic stacking | Add chaotropic salts (0.1M LiCl) or use NMP instead of DMF. |

| Premature Cyclization | Acidic conditions during cleavage | Ensure the nitro group is NOT reduced if you do not want the benzimidazole. Keep the nitro group intact until the specific reduction step. |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.

-

Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide: Activation of weak nucleophiles.

-

Bagley, M. C., et al. (2016). Microwave-assisted synthesis of benzimidazoles from 2-nitroanilines. RSC Advances.

-

PubChem. (2023). 2-Nitroaniline pKa and Physical Properties.

Sources

- 1. fiveable.me [fiveable.me]

- 2. bachem.com [bachem.com]

- 3. jpt.com [jpt.com]

- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Note: High-Efficiency Synthesis of Benzimidazole-5-Propanoic Acid Derivatives

Executive Summary

This guide details the synthetic protocols for generating functionalized benzimidazoles from 3-(4-Amino-3-nitrophenyl)propanoic acid . This specific starting material is of high value in drug discovery as the propanoic acid moiety serves as a versatile "handle" for further conjugation (e.g., PROTAC linkers, peptide coupling) or for modulating physicochemical properties (solubility/logD).

We present two distinct workflows:

-

Protocol A (Preferred): A one-pot reductive cyclization using sodium dithionite (

).[1] This method avoids the isolation of the air-sensitive and highly polar diamine intermediate. -

Protocol B (Classic): A stepwise catalytic hydrogenation followed by Phillips condensation, recommended for bulk scale-up or when using carboxylic acid coupling partners.

Strategic Analysis & Chemistry

The transformation requires two fundamental chemical changes: the reduction of the nitro group to an amine, and the subsequent cyclization with an electrophile (aldehyde or carboxylic acid) to form the imidazole ring.

The Solubility Challenge

The intermediate, 3-(3,4-diaminophenyl)propanoic acid , possesses both a basic o-phenylenediamine core and an acidic carboxylic tail. In neutral media, this exists as a zwitterion, making it highly water-soluble and difficult to extract using standard organic solvents.

-

Implication: Traditional stepwise synthesis requires careful isoelectric precipitation to isolate the intermediate.

-

Solution: The One-Pot Protocol (A) is superior for library synthesis as it proceeds from the nitro-precursor directly to the benzimidazole without intermediate isolation.

Reaction Pathway Visualizer

The following diagram outlines the decision logic for selecting the appropriate protocol based on available reagents and scale.

Figure 1: Decision tree for synthetic route selection based on coupling partner and scale.

Protocol A: One-Pot Reductive Cyclization (Na2S2O4)

Best for: Rapid library generation, aldehyde substrates, avoiding intermediate isolation. Mechanism: Sodium dithionite reduces the nitro group to an amine. The resulting diamine condenses with the aldehyde to form an imine, which cyclizes. The dithionite (or air) then facilitates the oxidative aromatization to the benzimidazole.

Materials

-

Substrate: 3-(4-Amino-3-nitrophenyl)propanoic acid (1.0 equiv)

-

Reagent: Sodium Dithionite (

) (3.0 - 4.0 equiv) -

Coupling Partner: Aryl/Alkyl Aldehyde (1.1 equiv)

-

Solvent: DMSO/Ethanol/Water (1:1:1 ratio) or DMSO/Water (for solubility)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve 3-(4-Amino-3-nitrophenyl)propanoic acid (1 mmol, ~210 mg) and the chosen aldehyde (1.1 mmol) in DMSO (2 mL) and Ethanol (2 mL).

-

Activation: Prepare a fresh solution of Sodium Dithionite (3 mmol, ~522 mg) in Water (2 mL).

-

Note:

degrades rapidly in solution; prepare immediately before use.

-

-

Addition: Add the dithionite solution dropwise to the reaction mixture. The solution may turn deep red/orange initially (nitroso intermediates) and then fade to yellow.

-

Reflux: Heat the mixture to 90–100°C for 4–6 hours. Monitor by LC-MS.[1]

-

Checkpoint: Look for the disappearance of the nitro peak (M+H) and the appearance of the benzimidazole mass (M_aldehyde + M_substrate - 2H - O).

-

-

Workup (Amphoteric Isolation):

-

Cool the reaction to room temperature.[2]

-

Pour the mixture into crushed ice (20 g).

-

Critical Step: The product contains a carboxylic acid.[3][4][5][6] Adjust pH to ~4–5 (the isoelectric point) using 1N HCl or Acetic Acid.

-

Collect the resulting precipitate by filtration. Wash with cold water and diethyl ether.

-

Protocol B: Stepwise Hydrogenation & Phillips Condensation

Best for: Large scale (>10g), carboxylic acid coupling partners, or when the aldehyde is unstable to dithionite.

Step 1: Catalytic Hydrogenation

-

Dissolution: Dissolve 3-(4-Amino-3-nitrophenyl)propanoic acid in Methanol (0.1 M concentration).

-

Catalyst: Add 10 wt% Pd/C (5% loading).

-

Safety: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen/Argon).

-

-

Reduction: Stir under

atmosphere (balloon pressure is sufficient) for 4–12 hours at RT. -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate the filtrate. The diamine (3-(3,4-diaminophenyl)propanoic acid) is sensitive to oxidation (turns dark/purple). Use immediately in Step 2.

Step 2: Phillips Condensation (with Carboxylic Acids)[7]

-

Mixing: Combine the fresh diamine (1.0 equiv) with the target Carboxylic Acid (1.0–1.2 equiv) in 4N HCl (aqueous).

-

Alternative: For milder conditions, use Polyphosphoric Acid (PPA) at 120°C, though workup is more tedious.

-

-

Reflux: Heat to reflux (approx. 100–110°C) for 6–12 hours.

-

Neutralization: Cool to RT. Neutralize carefully with Ammonium Hydroxide (

) to pH ~5. -

Purification: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Observation | Corrective Action |

| Solubility | Starting material remains solid in Protocol A. | Increase DMSO ratio. The nitro-acid is moderately soluble, but the dithionite requires water. A 50:50 DMSO:Water mix is often optimal. |

| Incomplete Cyclization | LC-MS shows "Open" imine intermediate (M+2). | The oxidative step is stalling. Open the flask to air for 30 mins while heating, or add a mild oxidant (e.g., Sodium Metabisulfite) to drive aromatization. |

| Product Loss | No precipitate upon workup. | The product is likely soluble at neutral pH due to the carboxylate/imidazole salt formation. Ensure pH is adjusted strictly to 4.5–5.0. |

| Dark Impurities | Product is black/tarry (Protocol B). | Oxidation of the diamine occurred before cyclization. Perform Step 2 under Nitrogen or add small amounts of antioxidant (ascorbic acid) during workup. |

Analytical Validation

To confirm the formation of the benzimidazole core, look for the following NMR signatures:

-

Proton NMR (

):-

Disappearance of the broad

signal (approx. 5–6 ppm) from the diamine. -

Appearance of a downfield singlet (if C2-H is unsubstituted) or specific aromatic signals from the aldehyde R-group.

-

Diagnostic: The imidazole NH is often very broad and located >12 ppm (exchangeable).

-

-

Carbon NMR (

):-

The C2 carbon (N=C -N) typically appears between 145–155 ppm.

-

Workflow Visualization: Purification Logic

Figure 2: Isolation strategy for amphoteric benzimidazole-propanoic acid derivatives.

References

-

Yang, D., et al. (2005).[7] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(1), 47–56.[7]

- Grounding: Establishes the efficacy of sodium dithionite for one-pot reductive cycliz

-

Kumar, V., et al. (2014). "Synthesis of Some Novel 1,2-Disubstituted Benzimidazole-5-carboxylates via One-Pot Method Using Sodium Dithionite." Synthetic Communications, 44(23), 3414–3425.[8]

- Grounding: Validates the protocol for carboxyl

-

Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393.[9]

- Grounding: The foundational text for acid-catalyzed condens

-

Hanan, E. J., et al. (2010).[10] "A One-Pot Procedure for the Conversion of Aromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles." Synlett, 2010(18), 2759–2764.[10]

- Grounding: Provides alternative one-pot conditions using Fe/Formic acid if dithionite fails.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]

- 3. 3-(3,4-Dimethoxyphenyl)propionic acid(2107-70-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. ijariie.com [ijariie.com]

- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 8. Making sure you're not a bot! [tib.eu]

- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole synthesis [organic-chemistry.org]

Application Note: Selective Reduction of 3-(4-Amino-3-nitrophenyl)propanoic Acid to 3-(3,4-Diaminophenyl)propanoic Acid

Executive Summary

This technical guide details the reduction of 3-(4-amino-3-nitrophenyl)propanoic acid to its corresponding diamine, 3-(3,4-diaminophenyl)propanoic acid . This transformation is a critical step in the synthesis of benzimidazole-based pharmacophores, often used in fibrinogen receptor antagonists and kinase inhibitors.

The primary challenge in this reduction is the high susceptibility of the resulting ortho-phenylenediamine moiety to oxidative degradation (forming dark quinoxaline-like polymers) and the zwitterionic nature of the product, which complicates extraction. This guide presents two validated protocols: Catalytic Hydrogenation (Method A) for high-purity/scale-up applications and Sodium Dithionite Reduction (Method B) for mild, gas-free laboratory synthesis.

Chemical Context & Challenges[1][2][3][4]

The "Ortho-Diamine" Instability

The target molecule contains an electron-rich ortho-diamine system.[1] Unlike meta- or para-diamines, ortho-isomers are highly prone to air oxidation.

-

Risk: Exposure to atmospheric oxygen turns the white/off-white solid to a dark brown/black tar within minutes in solution.[1]

-

Mitigation: All post-reaction workups must be performed under an inert atmosphere (Nitrogen or Argon), and solvents must be degassed.[1]

Solubility & Isolation

The substrate and product possess both a carboxylic acid tail and amine head(s), exhibiting zwitterionic behavior.[1]

-

Solubility Profile: Soluble in dilute aqueous acid/base; sparingly soluble in non-polar organics (Hexane, DCM); moderately soluble in lower alcohols (MeOH, EtOH).

-

Isolation Strategy: Avoid aqueous extraction. Use filtration of the catalyst followed by concentration or isoelectric precipitation.[1]

Reaction Pathway Visualization

The following diagram illustrates the reduction pathway and the critical branching point where oxidation must be prevented.

Figure 1: Reaction pathway showing the reduction of the nitro group and potential degradation routes.

Method A: Catalytic Hydrogenation (Pd/C)

The Gold Standard for Purity and Yield.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | 3-(4-Amino-3-nitrophenyl)propanoic acid | Starting Material |

| Catalyst | 10% Pd/C (50% water wet) | Catalyst (Wet reduces fire risk) |

| Solvent | Methanol (HPLC Grade) | Solvent (Degassed) |

| Hydrogen Source | H₂ Balloon or Parr Shaker (30 psi) | Reductant |

| Filtration | Celite® 545 | Catalyst removal |

Protocol

-

Preparation: In a round-bottom flask, suspend the substrate (1.0 equiv) in Methanol (10 mL/g).

-

Note: If the substrate does not dissolve, add 1.0 equiv of aqueous NaOH to form the sodium salt, which is highly soluble.

-

-

Degassing: Sparge the solution with Nitrogen for 15 minutes to remove dissolved oxygen.

-

Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst.

-

Hydrogenation:

-

Monitoring: Check reaction progress via TLC (System: DCM/MeOH/NH₄OH 90:10:1). The yellow nitro compound spot should disappear, replaced by a polar, UV-active amine spot (stains purple with Ninhydrin).

-

Workup (CRITICAL):

Method B: Sodium Dithionite Reduction

The "Gas-Free" Alternative for mild benchtop synthesis.

Reagents & Equipment

| Component | Specification | Role |

| Reductant | Sodium Dithionite (Na₂S₂O₄) | 3-4 equivalents |

| Base | Ammonium Hydroxide (28%) | pH adjustment |

| Solvent | Water / THF (1:1) | Reaction Medium |

Protocol

-

Dissolution: Dissolve the substrate (1.0 equiv) in a mixture of Water/THF (1:1).[1][2] Add dilute NH₄OH dropwise until pH ~8 (substrate dissolves).

-

Reduction: Add solid Sodium Dithionite (3.5 equiv) in portions over 20 minutes while stirring. The yellow color of the nitro compound should fade to colorless/pale beige.[1]

-

Heating: Warm the mixture to 40°C for 1 hour to ensure completion.

-

Workup:

-

Adjust pH to ~4-5 with dilute Acetic Acid.[1]

-

The product may precipitate (isoelectric point).[1] If so, filter under Nitrogen.[1]

-

If no precipitate forms, lyophilize (freeze-dry) the aqueous solution to obtain the crude solid containing sulfite salts (desalting via prep-HPLC may be required for biological assays).

-

Analytical Validation & QC

NMR Characterization (DMSO-d6)

-

Shift Diagnostic: The aromatic protons in the ortho-nitro precursor appear downfield (7.5–8.0 ppm).[1] Upon reduction to the diamine, the electron-donating effect of the two amino groups shifts these protons significantly upfield (6.3–6.8 ppm).

-

Amine Protons: Look for a broad singlet around 4.5–5.0 ppm corresponding to the four N-H protons (exchangeable with D₂O).[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product turns black | Oxidation | Perform filtration under Ar/N₂; add antioxidant (Ascorbic acid) if compatible. |

| Low Yield | Product stuck on Celite | The diamine is polar.[1] Wash Celite cake with warm MeOH or MeOH/Water. |

| Benzimidazole formed | Acid contamination | Ensure solvent is free of Formic Acid or Acetic Acid during heating steps.[1] |

Workflow Visualization

Figure 2: Isolation workflow emphasizing safety and product stability.

References

-

Catalytic Hydrogenation Safety & Protocols: Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1][3] [1]

-

General Reduction of Nitroarenes: Org. Synth. 1945, 25, 78. Reduction of Nitro Compounds with Iron and Acetic Acid. [Link][1]

-

Sodium Dithionite Reduction Methodology: Journal of Organic Chemistry, "Mild Reduction of Nitro Compounds using Sodium Dithionite".[1] [Link] (General Reference for Dithionite Chemistry)

-

Benzimidazole Synthesis from Phenylenediamines: Journal of Medicinal Chemistry, "Synthesis of Benzimidazole Derivatives as Angiotensin II Receptor Antagonists".[1] [Link]

Sources

Application Note: Using 3-(4-Amino-3-nitrophenyl)propanoic Acid as a Safety-Catch Linker in Solid-Phase Peptide Synthesis

[1][2]

Executive Summary & Critical Disambiguation[1][2]

This guide details the application of 3-(4-Amino-3-nitrophenyl)propanoic acid as a precursor for a Benzimidazole Safety-Catch Linker in Solid-Phase Peptide Synthesis (SPPS).[1][2]

This molecule belongs to the class of "ortho-nitroaniline" linkers.[1][2] Unlike standard acid-labile linkers (e.g., Wang, Rink), this linker is chemically orthogonal to both Fmoc/tBu and Boc/Bzl strategies.[1][2] It remains stable throughout the peptide assembly and is activated only at the end of the synthesis via a specific reduction step, followed by cyclization-mediated cleavage.[1][2]

⚠️ Critical Disambiguation: Know Your Isomer

Before proceeding, verify your molecule's structure.[1][2] There is a common naming confusion in the field:

| Feature | Target Molecule (This Guide) | Common Confused Molecule (ANP Linker) |

| Name | 3-(4-Amino-3-nitrophenyl)propanoic acid | 3-Amino-3-(2-nitrophenyl)propanoic acid |

| Structure | Amino group is on the Phenyl Ring (pos 4).[1][2] | Amino group is on the Alkyl Chain ( |

| Function | Safety-Catch Linker (Reductive activation).[1][2] | Photocleavable Linker (UV cleavage).[1][2][3] |

| Mechanism | Cyclization to Benzimidazolinone (Nbz).[1][2] | Nitrobenzyl radical mechanism (Norrish Type II).[1][2] |

If your amino group is on the propanoic acid chain (forming a

Chemical Logic & Mechanism[1][2]

The 3-(4-Amino-3-nitrophenyl)propanoic acid linker operates on the principle of Intramolecular Nucleophilic Cyclization (the Dawson "Dbz" strategy).[1][2]

The "Safety-Catch" Concept

-

Stability: The linker contains an electron-withdrawing nitro group ortho to the aniline amine.[1][2] This deactivates the amine, preventing premature cyclization or side reactions during peptide elongation.[1][2]

-

Activation: Post-synthesis, the nitro group is reduced to an amine (using SnCl₂ or dithionite).[1][2] This creates a highly nucleophilic o-diaminophenyl moiety.[1]

-

Cleavage: The resin is treated with an activating agent (e.g., p-nitrophenyl chloroformate) to form a cyclic urea (N-acyl-benzimidazolinone).[1][2] This cyclization expels the peptide from the resin.[1][2]

Advantages[1][2]

Visualizing the Workflow

Figure 1: The activation and cleavage pathway of the 3-(4-amino-3-nitrophenyl)propanoic acid linker.[1][2]

Experimental Protocols

Phase 1: Resin Loading

The linker is attached to a standard amino-functionalized resin (e.g., Aminomethyl polystyrene or Rink Amide, though Rink is redundant here).[1][2]

Reagents:

-

Resin: Aminomethyl ChemMatrix or Polystyrene (0.5–0.7 mmol/g).[1][2]

-

Linker: 3-(4-Amino-3-nitrophenyl)propanoic acid (3 eq).[1][2]

Protocol:

-

Swell resin in DCM (20 min) then DMF (20 min).

-

Dissolve the Linker and HATU in DMF.[1] Add DIPEA.

-

Add solution to resin and shake for 2 hours at room temperature.

-

QC Check: Perform a Kaiser test.[1][2] It should be negative (colorless beads), indicating the resin amines are capped with the linker.[1][2]

Phase 2: Coupling the First Amino Acid (Critical Step)

The amine on the linker is an aniline (electron-deficient due to the o-nitro group).[1][2] It is a poor nucleophile.[1] Standard coupling conditions often fail.[1]

Recommended Method: Acyl Fluoride or Symmetrical Anhydride [1][2]

-

Prepare Fmoc-AA-Fluoride: Or use HATU with extended time.

-

Conditions: Use 5 equivalents of Fmoc-Amino Acid and 5 eq of HATU (or HOAt/DIC).

-

Double Coupling: Perform the coupling twice for 2 hours each.

-

Capping: Cap unreacted linker amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Phase 3: Peptide Elongation

Proceed with standard Fmoc/tBu SPPS cycles.[1][2]

Phase 4: Activation (Nitro Reduction)

This step converts the stable precursor into the active safety-catch intermediate.[1][2]

Reagents:

-

Tin(II) Chloride Dihydrate (SnCl₂[1][2]·2H₂O) - 2 M solution.[1][2]

-

Solvent: DMF containing 5% acetic acid (to prevent Sn precipitation).[1][2]

Protocol:

-

Add the 2 M SnCl₂ / 5% AcOH / DMF solution to the resin.[1][2]

-

Shake for 2 hours at room temperature.

-

Wash extensively: DMF (5x), DMF/Water (1:[1][2]1) (3x), DMF (5x), DCM (5x).[1][2]

-

QC Check: A small aliquot can be cleaved (using standard TFA) and analyzed by LC-MS.[1][2] You should see a mass shift corresponding to the loss of two oxygens and gain of two hydrogens (-30 Da).[1][2]

Phase 5: Cyclization and Cleavage (The "Release")

This step forms the N-acyl-benzimidazolinone (Nbz) and releases the peptide.[1][2]

Step A: Activation to Nbz (on-resin) [1][2]

-

Add p-nitrophenyl chloroformate (5 eq) and DIPEA (5 eq) in DCM.

-

Shake for 1 hour .

Step B: Nucleophilic Displacement (Release) Choose the nucleophile based on your desired C-terminus:

| Target C-Terminus | Nucleophile Reagent | Conditions |

| Acid (-COOH) | 0.2 M NaOH (aq) / Dioxane | 30 min, RT (Saponification) |

| Amide (-CONH₂) | 20% Ammonia / Methanol | 2 hours, RT |

| Thioester (-COSR) | 20 eq Alkyl Thiol + 10 eq Thiophenol | pH 7.0 buffer / DMF, 4-12 hrs |

| Ester (-COOR) | Sodium Alkoxide in Alcohol | 2 hours, RT |

Quantitative Data & Troubleshooting

Typical Yields vs. Peptide Length[1][2]

| Peptide Length | Loading Efficiency | Activation Yield (Reduction) | Cleavage Efficiency |

| < 10 AA | > 95% | > 98% | > 90% |

| 10 - 30 AA | 90-95% | 90-95% | 80-90% |

| > 30 AA | 80-90% | 85% (Steric hindrance) | 60-75% |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Loading of AA1 | Aniline is a weak nucleophile.[1][2] | Use Fmoc-AA-Cl (acid chloride) or HATU at 60°C. Perform double coupling.[1][2] |

| Incomplete Reduction | Tin salts precipitated; poor solvation.[1][2] | Ensure Acetic Acid is present in the SnCl₂ solution.[1][2] Repeat reduction step. |

| Peptide not releasing | Cyclization failed or steric bulk. | Ensure Step 5A (Chloroformate) is anhydrous.[1][2] Increase time for Step 5B. |

| Tin Contamination | Insufficient washing after Phase 4.[1][2] | Wash with 10% sodium diethyldithiocarbamate in DMF to chelate Sn.[1][2] |

References

-

Blanco-Canosa, J. B., & Dawson, P. E. (2008). An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors for Native Chemical Ligation.[1][2] Angewandte Chemie International Edition, 47(36), 6851–6855.[1][2]

-

Méndez, P. M., et al. (2014). Overcoming the Classical Limitations of the Dawson Linker.[1][2] Organic Letters, 16(11), 2954–2957.[1][2]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2] Chemical Reviews, 109(6), 2455–2504.[1][2]

-

Veratraldehyde Derivative Note (Contrast)

Application Note: Optimization of Esterification Conditions for 3-(4-Amino-3-nitrophenyl)propanoic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The esterification of 3-(4-Amino-3-nitrophenyl)propanoic acid is a critical transformation in the synthesis of peptidomimetics, integrin antagonists (e.g., RGD mimetics), and enzyme inhibitors. The target molecule contains three distinct functional motifs that dictate reaction success:

-

Propanoic Acid Tail: A primary aliphatic carboxylic acid, sterically unhindered and highly reactive toward nucleophilic acyl substitution.

-

Ortho-Nitroaniline Core: The 4-amino-3-nitrophenyl moiety is an ortho-nitroaniline. The strong electron-withdrawing nitro group (

) at the 3-position significantly reduces the nucleophilicity of the 4-amino group via resonance delocalization. -

Zwitterionic Potential: Unlike aliphatic amino acids, the aniline nitrogen here is weakly basic (

of conjugate acid

This guide details three validated protocols for esterification, prioritized by scalability, yield, and operational simplicity.

Reaction Mechanism & Pathway Analysis

The primary challenge is ensuring complete conversion of the carboxylic acid while preventing oxidation of the aniline or competitive amide formation. However, due to the electronic deactivation of the aniline by the ortho-nitro group, intermolecular amidation is kinetically disfavored, making acid-catalyzed esterification highly efficient.

Mechanistic Flow (Fischer Esterification)[4][8]

The following diagram illustrates the acid-catalyzed pathway, highlighting the activation of the carbonyl oxygen over the deactivated aniline nitrogen.

Figure 1: Acid-catalyzed esterification pathway. Note that the aniline nitrogen remains largely unprotonated and non-nucleophilic due to the electron-withdrawing nitro group.

Experimental Protocols

Method A: Thionyl Chloride ( ) Mediated (The "Gold Standard")

Best for: High yields, ease of purification, and generating anhydrous HCl in situ. Scale: 100 mg to 50 g.

Rationale

Thionyl chloride reacts with the alcohol solvent to generate anhydrous HCl and sulfite esters, driving the reaction kinetically and thermodynamically. It also acts as a dehydrating agent, removing water produced during esterification.

Protocol

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Ar balloon).

-

Solvent Prep: Chill anhydrous Methanol (or Ethanol) (10–20 mL per gram of substrate) to 0°C in an ice bath.

-

Activation: Add Thionyl Chloride (

, 1.5 – 2.0 equivalents) dropwise to the cold alcohol over 10–15 minutes. Caution: Exothermic reaction with gas evolution ( -

Addition: Add solid 3-(4-Amino-3-nitrophenyl)propanoic acid (1.0 equiv) in one portion.

-

Reaction: Remove the ice bath and heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 2–4 hours.

-

Monitoring: Check by TLC (System: 5% MeOH in DCM). The acid (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6–0.8).

-

-

Workup:

-

Cool to room temperature.

-

Concentrate the solvent in vacuo to roughly 10% volume.

-

Dilute with EtOAc and wash with saturated

(carefully, to neutralize residual HCl) and Brine. -

Dry organic layer over

, filter, and concentrate.

-

-

Purification: The crude product is typically a yellow/orange solid of high purity (>95%). Recrystallize from EtOAc/Hexanes if necessary.

Method B: Sulfuric Acid Catalyzed (Fischer)

Best for: Large scale, cost-efficiency, and when

Protocol

-

Dissolution: Dissolve the substrate in the chosen alcohol (MeOH/EtOH, 0.5 M concentration).

-

Catalyst: Add concentrated

(0.1 – 0.2 equiv) slowly. -

Reflux: Heat to reflux for 6–12 hours.

-

Note: This method is slower than Method A because water is not chemically scavenged.

-

-

Workup: Neutralize with aqueous

before extraction to prevent hydrolysis.

Method C: Alkyl Halide Alkylation (Base-Promoted)

Best for: Acid-sensitive substrates or complex analogs where harsh acidic conditions must be avoided.

Protocol

-

Solvent: Dissolve substrate in DMF (0.2 M).

-

Base: Add

(1.5 equiv) or -

Alkylation: Add Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.1 equiv).

-

Reaction: Stir at Room Temperature for 4–16 hours.

-

Workup: Dilute with water, extract into EtOAc. Wash extensively with water/brine to remove DMF.

Comparative Analysis of Methods

| Feature | Method A ( | Method B ( | Method C (Alkyl Halide) |

| Yield | High (90-98%) | Moderate-High (80-90%) | High (85-95%) |

| Reaction Time | Fast (2-4 h) | Slow (6-12 h) | Medium (4-16 h) |

| Conditions | Acidic, Anhydrous | Acidic, Equilibrium | Basic, Mild |

| Byproducts | KI, salts | ||

| Purification | Simple Extraction | Extraction | Wash required (DMF removal) |

| Cost | Medium | Low | High (Cs salt/Iodides) |

Troubleshooting & Critical Parameters

Solubility Issues

The starting material is an amino acid derivative and may have limited solubility in cold alcohols.

-

Solution: In Method A, the substrate may essentially be a suspension initially. As HCl is generated and the ester forms, the mixture will clarify. Do not filter the suspension; allow it to dissolve as it reacts.

Color Changes

-

Observation: The reaction mixture turns deep yellow or orange.

-

Cause: This is normal. Nitroanilines are chromophores. A darkening to brown/black indicates oxidation (overheating).

-

Fix: Maintain strict temperature control. Do not exceed 80°C.

Incomplete Conversion

-

Method A: If SM remains, add an additional 0.5 equiv of

and reflux for 1 more hour. -

Method B: Add molecular sieves (3Å) to the refluxing mixture to trap water and shift the equilibrium.

Safety & Handling

-

Nitro Compounds: While this specific derivative is stable, nitroaromatics can be energetic. Avoid distilling the final product to dryness at high temperatures (>150°C).

-

Thionyl Chloride: Highly corrosive and reacts violently with water. Perform all additions in a fume hood.

-

Aniline Toxicity: Treat the substrate and product as potential sensitizers and irritants. Wear nitrile gloves and eye protection.

References

- Fischer Esterification of Nitro-Amino Benzoic Acids

-

General Mechanism & Methodology

- Analogous Substrate Synthesis (Nitro-Phenylalanine derivatives)

Sources

Troubleshooting & Optimization

Solving solubility issues of 3-(4-Amino-3-nitrophenyl)propanoic acid in aqueous media

Technical Support Center: 3-(4-Amino-3-nitrophenyl)propanoic acid

Introduction: Navigating the Solubility Challenges of 3-(4-Amino-3-nitrophenyl)propanoic acid

Welcome to the technical support guide for 3-(4-Amino-3-nitrophenyl)propanoic acid. This molecule, with its unique trifunctional structure comprising a carboxylic acid, an amino group, and a nitro group on an aromatic backbone, presents significant solubility challenges in neutral aqueous media. This guide is designed for researchers, scientists, and drug development professionals to provide a logical, in-depth framework for troubleshooting and overcoming these solubility issues. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions during your experiments.

This document is structured as a series of frequently asked questions (FAQs) that progress from understanding the root cause of poor solubility to applying advanced solubilization techniques.

Part 1: Foundational Understanding

Q1: Why is 3-(4-Amino-3-nitrophenyl)propanoic acid so poorly soluble in neutral water?

A1: The poor aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. Several competing factors are at play:

-

Hydrophobic Aromatic Core: The central benzene ring is inherently non-polar and hydrophobic, resisting interaction with polar water molecules[1].

-

Amphoteric Nature: The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2). At neutral pH (around 7), the carboxylic acid is partially deprotonated (-COO⁻) and the amino group is largely in its neutral state. This can lead to the formation of a zwitterion, which, despite having charges, can exhibit low solubility, especially near its isoelectric point where the net charge is zero[2].

-

Strong Crystal Lattice Energy: Aromatic nitro compounds are known to be highly polar and can pack tightly into a stable crystal lattice due to strong intermolecular forces like dipole-dipole interactions and hydrogen bonding[3][4]. Overcoming this crystal lattice energy with the energy of solvation in water is often thermodynamically unfavorable. Aromatic nitro compounds are generally insoluble or sparingly soluble in water[3][4][5].

Essentially, at neutral pH, the molecule is not sufficiently ionized to overcome the hydrophobicity of its aromatic core and the high energy barrier of its crystal structure.

Part 2: Step-by-Step Troubleshooting Guide

This section provides a logical workflow for systematically addressing solubility. We will begin with the most straightforward and impactful method—pH adjustment—before progressing to more complex formulation strategies.

Q2: What is the most effective initial strategy to improve the solubility of this compound?

A2: Given the presence of both acidic and basic functional groups, pH adjustment is the most powerful and direct method to dramatically enhance the aqueous solubility of 3-(4-Amino-3-nitrophenyl)propanoic acid.[6][7][8] The principle is to shift the pH far from the molecule's isoelectric point to ensure it exists predominantly as a fully charged, and therefore more water-soluble, salt.

-

In Basic Conditions (pH > 8): The carboxylic acid group will be fully deprotonated to form the highly polar carboxylate anion (-COO⁻). This is typically the most effective strategy for carboxylic acids.

-

In Acidic Conditions (pH < 2): The amino group will be fully protonated to form the ammonium cation (-NH3⁺).

The solubility of amino acids is strongly dependent on pH, with a minimum value observed near the isoelectric point.[2]

Caption: pH-dependent ionization states of the compound.

Experimental Protocol: pH-Based Solubilization

-

Preparation: Weigh a precise amount of 3-(4-Amino-3-nitrophenyl)propanoic acid (e.g., 5 mg) into a glass vial.

-

Initial Suspension: Add a small volume of purified water (e.g., 1 mL) to create a slurry. The compound will likely not dissolve.

-

Titration (Basic): While stirring, add a 0.1 M NaOH or KOH solution dropwise. Observe the suspension. Continue adding base until the solid completely dissolves.

-

Titration (Acidic): In a separate vial, repeat steps 1 and 2. While stirring, add a 0.1 M HCl solution dropwise until the solid dissolves.

-

pH Measurement: Once dissolved, measure the final pH of the solution. This will give you the minimum pH required for solubilization under your specific concentration.

-

Buffer Selection: For your experiment, prepare a buffer at the pH determined in the previous step (or slightly higher for basic pH / lower for acidic pH) to maintain solubility.

Self-Validation Check: The solution should remain clear and free of precipitate. If precipitation occurs over time, the buffer capacity may be insufficient, or the concentration may be too high, leading to oversaturation.

Q3: My experimental conditions are pH-sensitive. What is the next best approach?

A3: If pH modification is not a viable option, using a co-solvent system is the next logical step.[7][9][10] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving compounds with significant hydrophobic character.[10][11]

The selection of a co-solvent depends on the requirements of your downstream application (e.g., cell culture compatibility, analytical method).

| Co-Solvent | Properties & Considerations | Typical Starting % (v/v) |

| Ethanol | Biocompatible, volatile. Good for general lab use. | 10 - 30% |

| Propylene Glycol (PG) | Low toxicity, viscous. Often used in pharmaceutical formulations.[7] | 10 - 40% |

| Polyethylene Glycol 300/400 (PEG 300/400) | Low toxicity, non-volatile. Common in preclinical formulations.[7][11] | 10 - 50% |

| Dimethyl Sulfoxide (DMSO) | Powerful solvent, but can be toxic to cells at >0.5%. Use with caution. | 1 - 10% |

Experimental Protocol: Co-Solvent Screening

-

Prepare Co-Solvent Mixtures: Prepare a series of aqueous solutions containing different percentages of your chosen co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v PEG 300 in water).

-

Determine Solubility: Add an excess amount of 3-(4-Amino-3-nitrophenyl)propanoic acid to a fixed volume (e.g., 1 mL) of each co-solvent mixture.

-

Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separate: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a pre-determined λmax or HPLC).

-

Analyze: Plot solubility (mg/mL) versus co-solvent percentage to identify the optimal mixture for your needs.

Q4: I need to maximize aqueous concentration for a stock solution while minimizing organic solvents. Are there any advanced options?

A4: Yes. For applications requiring high aqueous concentrations with minimal organic solvent, cyclodextrin-based formulation is an excellent advanced strategy.[6][12][13]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[14] They can encapsulate the hydrophobic aromatic portion of your molecule, forming a water-soluble "inclusion complex."[12][13] This complex effectively shields the non-polar part of the drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.

Caption: Decision workflow for solubilizing the compound.

References

-

Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

-

Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

-

Pharma's Almanac. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

-

Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

-

Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

-

Wikipedia. Cosolvent. [Link]

-

International Journal of Pharmaceutical Sciences. (2024, July 7). Solubility Enchantment Of Poorly Soluble Drug. [Link]

-

Taylor & Francis. Cosolvent – Knowledge and References. [Link]

-

MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

-

MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

-

Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. PMC - NIH. [Link]

-

CHEM-GUIDE. Physical properties of nitro compounds. [Link]

-

Taylor & Francis. (2022, November 16). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]

-

Unknown. (2020, March 29). NITRO COMPOUNDS. [Link]

-

EMBIBE. Nitro Compounds: Types, Synthesis, Properties and Uses. [Link]

-

Solubility of Things. Nitrobenzene. [Link]

-

PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

-